molecular formula C6H3BrN2O4 B2771230 3-Bromo-5-nitropyridine-4-carboxylic acid CAS No. 1805472-62-1

3-Bromo-5-nitropyridine-4-carboxylic acid

Cat. No.: B2771230
CAS No.: 1805472-62-1
M. Wt: 247.004
InChI Key: JKAMFKSJMRTSAO-UHFFFAOYSA-N
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Description

3-Bromo-5-nitropyridine-4-carboxylic acid is an organic compound with the molecular formula C6H3BrN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position, a nitro group at the 5-position, and a carboxylic acid group at the 4-position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Bromo-5-nitropyridine-4-carboxylic acid has several applications in scientific research:

Safety and Hazards

3-Bromo-5-nitropyridine-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 3-Bromo-5-nitropyridine-4-carboxylic acid involves the reaction of 3-bromo-5-nitropyridine with hydrogen cyanide, followed by hydrolysis of the resulting product . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitropyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different halogen atoms or other functional groups replacing the bromine atom.

    Reduction Reactions: 3-Amino-5-nitropyridine-4-carboxylic acid.

    Coupling Reactions: Various biaryl compounds formed through carbon-carbon bond formation.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-nitropyridine: Lacks the carboxylic acid group.

    5-Nitropyridine-4-carboxylic acid: Lacks the bromine atom.

    3-Bromo-4-carboxypyridine: Lacks the nitro group.

Uniqueness

3-Bromo-5-nitropyridine-4-carboxylic acid is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and applications. The presence of the bromine atom, nitro group, and carboxylic acid group provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-5-nitropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-3-1-8-2-4(9(12)13)5(3)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAMFKSJMRTSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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